molecular formula C26H22N4O3S B2637562 benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 946377-51-1

benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2637562
CAS No.: 946377-51-1
M. Wt: 470.55
InChI Key: XXHXBUCBCSAMLD-UHFFFAOYSA-N
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Description

Benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS: 946377-51-1) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 3-methoxyphenyl group at position 2. The triazole ring is further linked to a benzyl ester via a thioacetate bridge (-S-CH2-CO-O-Bn). Its molecular formula is C26H22N4O3S, with a molecular weight of 470.54 g/mol . The benzyl ester group may serve as a prodrug feature, facilitating cellular uptake.

Properties

IUPAC Name

benzyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-32-20-11-7-10-19(14-20)30-25(22-15-27-23-13-6-5-12-21(22)23)28-29-26(30)34-17-24(31)33-16-18-8-3-2-4-9-18/h2-15,27H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHXBUCBCSAMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex compound that integrates an indole structure with a triazole moiety, known for its diverse biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature and summarizing findings from various studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a thioacetate, which is further connected to a triazole ring substituted with an indole and a methoxyphenyl group. Its molecular formula is C20H20N4O2SC_{20}H_{20}N_4O_2S, and it has a molecular weight of approximately 396.47 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrated potent activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the indole structure may enhance this activity due to its ability to interact with biological targets effectively.

Compound TypeTarget PathogenMIC (µg/mL)
Triazole DerivativeS. aureus0.125 - 8
Triazole DerivativeE. coli0.125 - 16
Triazole DerivativePseudomonas aeruginosa0.25 - 10

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, one study reported that certain triazole compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Cancer Cell LineIC50 (µM)
MCF-75.0
A5498.0
HeLa6.5

Anti-inflammatory Activity

Benzyl thioacetates have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole-thioether compounds and evaluated their antimicrobial efficacy against clinical isolates of E. coli. The results indicated that the synthesized compounds exhibited lower MIC values compared to conventional antibiotics, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Mechanism
In another investigation focused on the anticancer properties of triazole derivatives, researchers utilized molecular docking studies to elucidate the interaction between these compounds and key enzymes involved in cancer proliferation. The study concluded that the indole-triazole hybrid effectively inhibited CDK2 kinase activity, which is crucial for cell cycle regulation .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. Benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has shown potential against various bacterial strains:

Compound Microorganism MIC (µg/mL)
Benzyl CompoundStaphylococcus aureus0.5 - 1
Benzyl CompoundEscherichia coli0.75 - 1.5
Benzyl CompoundPseudomonas aeruginosa1 - 2

These values suggest that the compound could be comparable to established antibiotics like gentamicin and ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation:

Cell Line IC50 (µM)
U251 (glioblastoma)10 - 30
WM793 (melanoma)15 - 25

The presence of electron-withdrawing groups such as methoxy and halogens significantly enhances anticancer activity .

Material Science Applications

Beyond pharmacological applications, this compound has potential uses in material science:

  • Corrosion Inhibitors : Triazole compounds are effective in protecting metals from corrosion.
  • Agrochemicals : They can serve as effective agents in crop protection due to their antifungal properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The benzyl derivative exhibited superior activity compared to traditional antibiotics, highlighting its potential for development into a new class of antimicrobial agents .

Case Study 2: Anticancer Screening

In a comparative study on anticancer agents, this compound was tested against several cancer cell lines. Results indicated that it significantly inhibited cell growth in U251 glioblastoma cells at lower concentrations than many existing therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole-thioacetate scaffold but differ in substituents, ester groups, and biological targets. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Target / Activity Synthesis Yield Reference
Benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate 5-Indol-3-yl, 4-(3-methoxyphenyl), benzyl ester 470.54 Not specified (research compound) Not reported
Ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate 4-Allyl, 5-(2-(2,4-dimethylphenyl)acetamide), ethyl ester Not reported Not specified Not reported
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j) 5-Bromo, 4-(4-n-propylnaphthylmethyl), sodium salt Not reported URAT1 inhibitor Not reported
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (5f) 4-Methyl, 5-(3-methoxyphenyl), bicyclic ester Not reported Not specified 65.9%
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-(2-Methoxyphenyl), 5-pyridin-4-yl, morpholinium salt Not reported Potential API (pharmacokinetic studies) Validated for QC
2-(5-((4-Iodobenzyl)thio)-4-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine 4-Thiophen-2-ylmethyl, 5-(4-iodobenzyl), pyridine Not reported Kappa opioid receptor agonist 95%

Key Structural Differences

  • Substituents on Triazole :

    • The target compound’s indol-3-yl group distinguishes it from analogues with bromo (e.g., 1j ), pyridyl (e.g., morpholinium salt ), or thiophenmethyl groups (e.g., kappa opioid agonist ).
    • The 3-methoxyphenyl substituent at position 4 is shared with compound 5f , but others feature 2-methoxyphenyl , allyl , or naphthyl groups .
  • Ester Group :

    • The benzyl ester in the target compound contrasts with ethyl , sodium , or morpholinium salts . Sodium salts (e.g., 1j) may enhance solubility, while benzyl esters could improve membrane permeability.
  • Biological Targets :

    • While the target compound’s activity is unspecified, analogues target diverse pathways: URAT1 inhibition , leukotriene biosynthesis , and opioid receptors .

Pharmacokinetic and Analytical Considerations

  • The morpholinium derivative underwent rigorous HPLC-DMD validation for impurity profiling, suggesting that similar QC protocols could apply to the target compound.
  • Sodium salts (e.g., 1j ) may exhibit superior bioavailability compared to ester derivatives due to ionization.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction conditions be optimized?

Answer:
The synthesis of 1,2,4-triazole derivatives typically involves cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors. For example:

  • Step 1 : Synthesize the 1,2,4-triazole-3-thione core by reacting substituted hydrazinecarbothioamides in basic media (e.g., NaOH) under reflux .
  • Step 2 : Alkylate the thiol group using benzyl chloroacetate in an aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the benzyl thioacetate moiety .
  • Optimization : Use absolute alcohol (propanol/butanol) as a reaction medium and dry HCl gas to accelerate imidate formation . Monitor reaction progress via TLC or HPLC to minimize byproducts .

Basic: How should researchers characterize this compound to confirm its structure and purity?

Answer:
A multi-technique approach is critical:

  • Elemental analysis : Confirm stoichiometry (C, H, N, S content) .
  • Spectroscopy :
    • IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetate, N-H stretches for indole) .
    • ¹H/¹³C NMR : Assign protons and carbons from the indole (δ 7.0–7.8 ppm), triazole (δ 8.1–8.5 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • Antiradical activity : Use DPPH or ABTS assays to measure free radical scavenging; note that carboxylate salts may show reduced activity due to steric hindrance .
  • Anti-stress effects : Conduct immobilization stress models in rodents, followed by histological analysis of liver tissue to assess hepatoprotective properties .
  • Cytotoxicity : Screen against human cell lines (e.g., HepG2) using MTT assays; compare with structurally similar compounds (e.g., ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar 1,2,4-triazole derivatives?

Answer:
Contradictions often arise from structural modifications or assay variability. For example:

  • Case study : The antiradical activity of 2-((5-(thiophen-2-ylmethyl)-4-R-1,2,4-triazol-3-yl)thio)acetic acid salts is lower than their free acid forms due to carboxylate group blocking .
  • Resolution : Perform head-to-head comparisons under standardized conditions (e.g., pH, solvent) and use computational docking to analyze binding interactions with targets like xanthine oxidase .

Advanced: What pharmacokinetic challenges are anticipated, and how can metabolites be identified?

Answer:

  • Challenges : Rapid elimination (t₁/₂ ~0.32 hours in rats) and low oral bioavailability due to poor solubility .
  • Metabolite profiling :
    • In vivo : Administer the compound to rats, collect serum/bile, and analyze via LC-MS/MS. Look for phase I metabolites (hydroxylation, demethylation) and phase II conjugates (glucuronides) .
    • In silico : Use software like Meteor Nexus to predict metabolic pathways based on structural motifs (e.g., triazole ring stability) .

Advanced: How can computational models predict toxicity and guide experimental design?

Answer:

  • QSAR models : Use GUSAR or TEST to predict LD₅₀ and prioritize low-toxicity candidates (class IV toxicity, LD₅₀ > 1000 mg/kg) .
  • Molecular dynamics : Simulate interactions with off-target receptors (e.g., hERG channels) to assess cardiotoxicity risk .
  • Validation : Compare predictions with in vivo acute toxicity studies in rats (14-day observation, hematological/biochemical profiling) .

Advanced: What HPLC methods are recommended for quantifying this compound and its impurities?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v) .
  • Detection : DAD at 220 nm; validate linearity (r² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
  • Impurity profiling : Use gradient elution (5–95% acetonitrile in 30 min) to separate synthetic byproducts (e.g., unreacted thiol precursors) .

Advanced: How can researchers address discrepancies in thermodynamic stability data during formulation?

Answer:

  • Thermodynamic studies : Perform hydrophilic interaction chromatography (HILIC) at varying temperatures (25–60°C) to calculate ΔH (enthalpy) and ΔS (entropy) of retention .
  • Formulation stability : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and optimize lyophilization conditions for injectable forms .

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